An In-Depth Technical Guide to (4-Methoxypyrimidin-2-yl)methanamine: Properties, Synthesis, and Applications in Drug Discovery
An In-Depth Technical Guide to (4-Methoxypyrimidin-2-yl)methanamine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Methoxypyrimidin-2-yl)methanamine is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, featuring a methoxy-substituted pyrimidine ring coupled with a reactive primary aminomethyl group, positions it as a valuable scaffold for the synthesis of complex molecules, particularly in the realm of kinase inhibitors. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and significant role in drug discovery, offering field-proven insights for researchers and drug development professionals.
Introduction: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the core structure of countless biologically active compounds, including nucleic acids and a wide array of therapeutic agents.[1] The strategic placement of functional groups on this scaffold allows for the fine-tuning of physicochemical properties and biological activity. (4-Methoxypyrimidin-2-yl)methanamine, with its methoxy and aminomethyl substituents, offers two key points for molecular elaboration, making it a highly versatile intermediate in the synthesis of targeted therapeutics.[2]
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of (4-Methoxypyrimidin-2-yl)methanamine is essential for its effective utilization in synthesis and drug design.
Core Structure and Identification
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IUPAC Name: (4-Methoxypyrimidin-2-yl)methanamine
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CAS Number: 909563-18-4 (Free Base)
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CAS Number: 1196154-28-5 (Hydrochloride Salt)[3]
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Molecular Formula: C₆H₉N₃O
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Molecular Weight: 139.16 g/mol (Free Base)
Predicted Physicochemical Properties
| Property | Predicted Value/Information | Source |
| Molecular Weight | 139.16 g/mol | (Calculated) |
| XLogP3-AA | -0.6 | [4] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Topological Polar Surface Area | 61.0 Ų | [4] |
| Monoisotopic Mass | 139.074562 g/mol | [4] |
Note: These values are computationally predicted and should be used as a guide. Experimental verification is recommended.
Synthesis of (4-Methoxypyrimidin-2-yl)methanamine
The synthesis of (4-Methoxypyrimidin-2-yl)methanamine typically involves a multi-step sequence starting from readily available pyrimidine precursors. A common and effective strategy is the amination of a 2-(chloromethyl)-4-methoxypyrimidine intermediate. While a specific protocol for the title compound is not widely published, a representative synthesis for a structurally analogous compound, (4-methoxy-3,5-dimethylpyridin-2-yl)methanamine, provides a robust template.[6]
General Synthetic Pathway
The synthesis can be conceptualized as a two-stage process: the formation of the key chloromethyl intermediate followed by nucleophilic substitution with an amine source.
Caption: General synthetic workflow for (4-Methoxypyrimidin-2-yl)methanamine.
Detailed Experimental Protocol (Adapted from an Analogous Pyridine Synthesis)
This protocol describes the synthesis of a structurally similar compound and serves as a strong starting point for the synthesis of (4-Methoxypyrimidin-2-yl)methanamine.[6]
Step 1: Synthesis of 2-(Chloromethyl)-4-methoxypyrimidine (Hypothetical Intermediate)
This step is inferred as a necessary precursor based on analogous syntheses.
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To a solution of 2-(hydroxymethyl)-4-methoxypyrimidine (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, cooled to 0 °C, add a chlorinating agent (e.g., thionyl chloride, 1.1 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(chloromethyl)-4-methoxypyrimidine. This intermediate is often used directly in the next step without further purification.
Step 2: Synthesis of (4-Methoxypyrimidin-2-yl)methanamine [6]
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Place a solution of the crude 2-(chloromethyl)-4-methoxypyrimidine (1.0 eq) in a solution of ammonia in methanol (e.g., 7N) in a pressure vessel.
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Seal the vessel and heat the reaction mixture to 100 °C for 15-16 hours.
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After cooling to room temperature, carefully vent the vessel and remove the solvent under reduced pressure.
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The resulting residue can be purified by flash column chromatography on silica gel to afford (4-Methoxypyrimidin-2-yl)methanamine.
Reactivity and Derivatization
The chemical reactivity of (4-Methoxypyrimidin-2-yl)methanamine is dominated by its primary amine functionality, which serves as a versatile handle for a wide range of chemical transformations.
N-Acylation
The primary amine readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form stable amide bonds. This reaction is fundamental for introducing diverse functionalities and building more complex molecular architectures.
Caption: N-Acylation of (4-Methoxypyrimidin-2-yl)methanamine.
Protocol: General N-Acylation
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Dissolve (4-Methoxypyrimidin-2-yl)methanamine (1.0 eq) in an anhydrous aprotic solvent such as DCM or N,N-dimethylformamide (DMF).
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Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
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Cool the mixture to 0 °C and add the desired acyl chloride or anhydride (1.1 eq) dropwise.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
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Work-up typically involves washing with aqueous bicarbonate solution, followed by extraction with an organic solvent, drying, and purification by chromatography.
Reductive Amination
The primary amine can also participate in reductive amination reactions with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The aminopyrimidine scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[2] The pyrimidine ring often mimics the adenine portion of ATP, forming key hydrogen bonds with the hinge region of the kinase active site. The aminomethyl group of (4-Methoxypyrimidin-2-yl)methanamine provides a crucial vector for introducing substituents that can occupy the hydrophobic pocket of the ATP-binding site, thereby enhancing potency and selectivity.[2]
Derivatives of aminopyrimidines have shown significant promise as inhibitors of several important kinase families, including:
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Epidermal Growth Factor Receptor (EGFR) [2]
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Cyclin-Dependent Kinases (CDKs) [2]
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Polo-like Kinase 4 (PLK4) [7]
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Anaplastic Lymphoma Kinase (ALK) [8]
Caption: Workflow for the use of (4-Methoxypyrimidin-2-yl)methanamine in kinase inhibitor discovery.
Safety and Handling
While a specific safety data sheet for (4-Methoxypyrimidin-2-yl)methanamine is not widely available, data for structurally related compounds such as (4-Methoxypyridin-2-yl)methanamine indicate that it should be handled with care.[5]
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Hazard Statements (Anticipated):
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Precautionary Measures:
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Use in a well-ventilated area.
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
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Conclusion
(4-Methoxypyrimidin-2-yl)methanamine is a high-value building block for medicinal chemists, particularly those engaged in the discovery and development of kinase inhibitors. Its strategic functionalization allows for facile derivatization, enabling the rapid exploration of chemical space to optimize biological activity. A solid understanding of its synthesis, reactivity, and physicochemical properties is paramount for leveraging this versatile scaffold to its full potential in the creation of next-generation therapeutics.
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